[1,1'-Bicyclohexyl]-4,4'-diamine
Description
[1,1'-Bicyclohexyl]-4,4'-diamine, referred to as Monomer 2 in synthetic studies, is a fluorinated diamine with the systematic name 4,4′-[[1,1′-bicyclohexyl]-4,4′-diylbis(oxy)]bis[2-(trifluoromethyl)aniline] . Its structure features a central bicyclohexyl core linked via ether groups to two aromatic rings, each substituted with a trifluoromethyl (-CF₃) group and an amino (-NH₂) functionality. The compound is designed to reduce charge transfer complex (CTC) interactions in polyimides, enhancing thermal stability and solubility while maintaining mechanical flexibility .
Synthesis: The diamine is synthesized through catalytic hydrogenation of its dinitro precursor using Pd/C and hydrazine hydrate. This process yields high-purity yellow crystals, with recrystallization favoring the trans-trans isomer . Nuclear magnetic resonance (NMR) studies confirm successful reduction, showing amino proton signals at 3.53 ppm and shifts in aromatic protons due to electron-donating amine groups .
Properties
CAS No. |
6492-07-5 |
|---|---|
Molecular Formula |
C12H24N2 |
Molecular Weight |
196.33 g/mol |
IUPAC Name |
4-(4-aminocyclohexyl)cyclohexan-1-amine |
InChI |
InChI=1S/C12H24N2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h9-12H,1-8,13-14H2 |
InChI Key |
CSIVUWBDBJMXDY-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1C2CCC(CC2)N)N |
Canonical SMILES |
C1CC(CCC1C2CCC(CC2)N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Diamines
4,4'-Methylenebis(cyclohexylamine) (PACM)
- Structure : Aliphatic diamine with a methylene (-CH₂-) bridge connecting two cyclohexyl rings.
- Isomerism : Exists as three geometric isomers (trans-trans, cis-cis, cis-trans). The trans-trans isomer dominates in crystalline polymer regions, analogous to the bicyclohexyl-diamine .
- Applications : Used in polyurethanes, epoxy resins, and adhesives.
- Key Differences :
[1,1'-Biphenyl]-4,4'-diamine, N,N'-diphenyl
- Structure : Aromatic biphenyl core with two phenyl-substituted amine groups.
- Properties : Higher rigidity due to aromaticity, with a molecular weight of 336.43 g/mol .
- Applications : Used in electroluminescent devices (e.g., OLEDs) due to efficient hole/electron transport .
- Key Differences: Aromatic structure increases π-π stacking, favoring electronic applications but limiting solubility in non-polar solvents. Absence of aliphatic or fluorinated groups reduces flexibility and thermal stability compared to the bicyclohexyl-diamine .
2,3'-Dimethoxy-[1,1'-biphenyl]-4,4'-diamine
- Structure : Methoxy (-OCH₃) substituents on the biphenyl core.
- Properties : Methoxy groups enhance solubility in polar solvents but reduce thermal stability.
- Key Differences: Less fluorophilic than the bicyclohexyl-diamine, limiting use in fluorinated polyimides. No isomerism reported, simplifying synthesis but offering less structural tunability .
Trans-trans Isomer-Dominant Analogues
- Example : [1,1'-Bicyclohexyl]-4,4'-diylbis[4-methyl-benzene] (CymitQuimica) .
- Comparison: Shares the trans-trans isomer preference but lacks functional groups (e.g., -NH₂, -CF₃), limiting reactivity.
Data Tables
Table 1: Structural and Functional Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Isomerism | Applications |
|---|---|---|---|---|---|
| [1,1'-Bicyclohexyl]-4,4'-diamine | C₂₆H₂₈F₆N₂O₂ | ~504.5* | -NH₂, -CF₃, ether | Trans-trans favored | Polyimides, flexible films |
| 4,4'-Methylenebis(cyclohexylamine) | C₁₃H₂₆N₂ | 210.36 | -NH₂, -CH₂- | Trans-trans, cis | Epoxy resins, adhesives |
| N,N'-Diphenyl-biphenyl-4,4'-diamine | C₂₄H₂₀N₂ | 336.43 | -NH₂, aromatic | None | OLEDs, electronic devices |
| 2,3'-Dimethoxy-biphenyl-4,4'-diamine | C₁₄H₁₆N₂O₂ | 244.29 | -NH₂, -OCH₃ | None | Dyestuffs, analytical reagents |
*Estimated based on synthesis pathway .
Research Findings
Isomer Control : Both [1,1'-Bicyclohexyl]-4,4'-diamine and PACM exhibit trans-trans isomer dominance in crystalline phases, critical for optimizing polymer mechanical properties .
Fluorine Impact: The -CF₃ groups in the bicyclohexyl-diamine reduce moisture absorption by 30% compared to non-fluorinated analogs, enhancing dimensional stability in humid environments .
CTC Mitigation : Polyimides derived from the bicyclohexyl-diamine show 40% lower CTC interactions than those from PACM, enabling applications in high-frequency electronics .
Synthetic Efficiency : The bicyclohexyl-diamine’s hydrogenation route achieves >90% yield, outperforming traditional coupling methods for biphenyl-diamines .
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